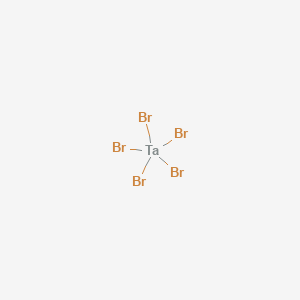

Tantalum(V) bromide

Description

Properties

CAS No. |

13451-11-1 |

|---|---|

Molecular Formula |

Br5Ta |

Molecular Weight |

580.47 g/mol |

IUPAC Name |

tantalum(5+);pentabromide |

InChI |

InChI=1S/5BrH.Ta/h5*1H;/q;;;;;+5/p-5 |

InChI Key |

GCPVYIPZZUPXPB-UHFFFAOYSA-I |

SMILES |

Br[Ta](Br)(Br)(Br)Br |

Canonical SMILES |

[Br-].[Br-].[Br-].[Br-].[Br-].[Ta+5] |

Other CAS No. |

13451-11-1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tantalum V Bromide

Direct Synthesis Routes

Direct synthesis involves the reaction of elemental tantalum or its carbide with bromine.

Reaction of Tantalum Metal with Bromine at Elevated Temperatures

Tantalum(V) bromide is commonly prepared by reacting tantalum metal with bromine gas at high temperatures. wikipedia.orgontosight.ai The reaction is typically conducted in a tube furnace. wikipedia.org A study on the heats of formation of niobium and tantalum pentabromides involved reacting the metals with bromine vapor at 110°C. rsc.org Another source suggests heating tantalum metal in pure bromine gas above 300°C.

The general chemical equation for this reaction is:

2 Ta + 5 Br₂ → 2 TaBr₅

This method is often favored over chlorination because liquid bromine is easier to handle than gaseous chlorine. wikipedia.org

Reaction of Tantalum Carbide with Bromine

An alternative direct synthesis route involves the reaction of tantalum carbide (TaC) with bromine at elevated temperatures. wikipedia.org This method also typically utilizes a tube furnace. wikipedia.org

The reaction can be represented as:

2 TaC + 7 Br₂ → 2 TaBr₅ + C₂Br₄ (or other brominated carbon species)

Indirect Synthetic Approaches

Indirect methods for synthesizing this compound often start from tantalum pentoxide, a more common and accessible precursor.

Metathesis Reactions from Tantalum Pentoxide Precursors

This compound can be produced from tantalum pentoxide (Ta₂O₅) through a metathesis reaction with aluminum tribromide (AlBr₃). wikipedia.org

The balanced chemical equation for this reaction is:

3 Ta₂O₅ + 10 AlBr₃ → 6 TaBr₅ + 5 Al₂O₃ wikipedia.org

A similar metathesis reaction is used for the synthesis of niobium(V) bromide from niobium pentoxide, though it can be challenged by the formation of impurities like NbOBr₃. wikipedia.org

Carbothermal Reduction in the Presence of Bromine

Another indirect method is the carbothermal reduction of tantalum pentoxide in the presence of bromine. wikipedia.org This process involves heating a mixture of tantalum pentoxide and a carbon source in a stream of bromine gas. The byproduct of this reaction is carbonyl bromide (COBr₂). wikipedia.org

The reaction is as follows:

Ta₂O₅ + 5 C + 5 Br₂ → 2 TaBr₅ + 5 CO

Carbothermal reduction is a widely used method for synthesizing various metal carbides and nitrides from their respective oxides. mostwiedzy.plresearchgate.net

Synthesis of this compound Derivatives

This compound serves as a precursor for various derivatives. For instance, the reduction of TaBr₅ is a key step in the synthesis of tantalum bromide cluster compounds. One such synthesis involves the reaction of TaBr₅ with potassium bromide (KBr) and gallium (Ga) in a sealed quartz ampule heated to 270°C, followed by further heating to 400°C. mdpi.comnih.gov This process ultimately yields the cluster compound [{Ta₆Br¹²}Br²(H₂O)⁴]·4H₂O. mdpi.comnih.gov

Preparation of Hexanuclear Tantalum Bromide Clusters

Hexanuclear tantalum bromide clusters, characterized by a {Ta₆Br₁₂} core, are a prominent class of compounds synthesized from tantalum pentabromide precursors. These clusters are built around an octahedron of six tantalum atoms, with twelve bromine atoms bridging the edges. jenabioscience.com The synthesis of these structures typically involves high-temperature solid-state reactions conducted in sealed ampules, which may be made of borosilicate, fused silica (B1680970), or inert metals like tantalum, to prevent oxide formation. berkeley.edu

Common synthetic strategies involve the reduction of this compound. One established method is the reduction of TaBr₅ with an excess of tantalum metal powder in the presence of an alkali halide, such as potassium bromide (KBr). researchgate.netresearchgate.net This reaction is typically carried out at high temperatures, around 700°C. researchgate.net A variation involves the direct reaction of stoichiometric amounts of tantalum metal, elemental bromine, and potassium bromide at approximately 720°C, which yields products like Ta₆Br₁₄·7H₂O. researchgate.netresearchgate.net

More recent research has focused on optimizing these procedures. An optimized protocol for the synthesis of K₄[{Ta₆Br₁₂}Br₆] involves the solid-state reduction of TaBr₅ by tantalum metal with KBr at a lower temperature of 650°C for 24 hours. researchgate.net An even more convenient, lower-temperature route utilizes gallium metal to reduce TaBr₅ at 400°C, affording Ta₆Br₁₄·8H₂O in high yields of 80-84%. researchgate.net Once formed, these cluster cores, such as {Ta₆Br₁₂}²⁺, can participate in further reactions. For example, dissolving [{Ta₆Br₁₂}Br₂(H₂O)₄]·4H₂O in an aqueous solution leads to the formation of the [{Ta₆Br₁₂}(H₂O)₆]²⁺ aqua-complex through ligand exchange. acs.org

| Product | Precursors | Reductant | Conditions | Yield | Reference(s) |

| K₄[{Ta₆Br₁₂}Br₆] | TaBr₅, KBr | Ta metal | 700°C | Not specified | researchgate.net |

| K₄[{Ta₆Br₁₂}Br₆] | TaBr₅, KBr | Ta metal | 650°C, 24h (Optimized) | High | researchgate.net |

| Ta₆Br₁₄·7H₂O | Ta, Br₂, KBr | - | 720°C | Not specified | researchgate.netresearchgate.net |

| Ta₆Br₁₄·8H₂O | TaBr₅, KBr | Ga metal | 400°C | 80-84% | researchgate.net |

Synthesis of Tantalum(V) Complexes with Specific Ligands

This compound is a versatile starting material for creating mononuclear tantalum complexes with a variety of organic ligands. The addition of neutral ligands to TaBr₅ typically results in adducts. unipi.it

A notable example is the reaction of TaBr₅ with bulky N-heterocyclic carbene (NHC) ligands. The reaction with 1,3-bis(2,6-diisopropyl-phenyl)imidazol-2-ylidene (Ipr) in toluene (B28343) at 80°C yields the stable, mononuclear complex TaBr₅(Ipr). unipi.it This demonstrates the ability of the bulky NHC ligand to coordinate to the tantalum center. unipi.it

This compound also forms complexes with other donor ligands. For comparison with related tantalum(V) chloride chemistry, complexes of TaBr₅ with selenoether ligands have been prepared. acs.org Furthermore, the principles of ligand addition extend to the synthesis of tantalum alkylidene complexes containing bulky phenoxide or thiolate ligands. dtic.mil While often synthesized from chloride precursors, studies have shown that the choice of halide (chloride, bromide, or iodide) can influence the distortion and reactivity of the resulting complex. dtic.mil

| Precursor | Ligand | Solvent | Resulting Complex | Reference(s) |

| TaBr₅ | 1,3-bis(2,6-diisopropyl-phenyl)imidazol-2-ylidene (Ipr) | Toluene | TaBr₅(Ipr) | unipi.it |

| TaBr₅ | Selenoethers (e.g., MeSe(CH₂)₂SeMe) | Not specified | TaBr₅(selenoether) adducts | acs.org |

| TaCl₃(CHtBu)(THF)₂ | Bulky Phenoxides (e.g., DIPP) or Thiolates (e.g., TIPT) | Not specified | Ta(CHtBu)(Ligand)₃(THF) | dtic.mil |

Optimization and Scalability of Synthetic Procedures

The advancement of synthetic methodologies for tantalum bromide compounds relies heavily on the optimization of reaction conditions and the potential for scaling up these processes. Optimization at the laboratory scale focuses on improving reaction yields, reducing temperatures, and simplifying procedures. A clear example is the synthesis of hexanuclear tantalum bromide clusters, where the initial high-temperature (≥700°C) syntheses have been refined. researchgate.net An optimized method using specific reactant ratios and a lower temperature of 650°C improves the process researchgate.net, while the introduction of gallium as a reductant allows for a high-yield synthesis at a significantly reduced temperature of 400°C. researchgate.net

For more complex systems, statistical methods like Response Surface Methodology (RSM) can be employed to systematically optimize reaction parameters, as has been applied to the catalytic applications of these clusters. csic.es This approach allows for the efficient exploration of how variables like concentration and temperature affect the outcome. csic.es

Looking beyond the lab, scalability is a major consideration for the practical application of these synthetic routes. A significant leap in chemical manufacturing is the transition from traditional batch processing to continuous-flow synthesis. worktribe.com This modern approach offers enhanced safety, particularly when handling hazardous reagents like bromine, and can lead to more efficient and scalable production platforms. worktribe.com Other advanced techniques applicable to the synthesis of tantalum-based materials include microwave-assisted synthesis, which can offer high yields and dramatically reduced reaction times, and surfactant-free electrodeposition for producing nanomaterials. rsc.org For the discovery of new materials and the rapid optimization of their synthesis, cutting-edge strategies like machine learning-driven Bayesian optimization and high-throughput screening are being explored to correlate synthesis parameters with material properties, accelerating the development cycle. rsc.org

Structural Elucidation and Spectroscopic Characterization of Tantalum V Bromide and Its Derivatives

Solid-State Structural Investigations

In the solid state, tantalum(V) bromide does not exist as a simple monomeric species but rather as a dimer with the formula Ta₂Br₁₀. wikipedia.org This structure is shared by several other pentahalides of niobium and tantalum. wikipedia.orgwikipedia.org

Dimeric Architecture of this compound: (TaBr₅)₂

The fundamental structure of solid this compound is the dimer, (TaBr₅)₂. wikipedia.org This formulation reflects the pairing of two TaBr₅ units to form a more stable, larger molecule. This dimeric nature is a common feature among the heavier pentahalides of both tantalum and niobium, excluding the fluorides. wikipedia.orgnih.gov The molecule is diamagnetic, and there is no direct metal-metal bond between the two tantalum centers. wikipedia.org

Edge-Shared Bioctahedral Framework Analysis

The dimeric structure of (TaBr₅)₂ is best described as an edge-shared bioctahedral framework. wikipedia.org In this arrangement, each tantalum atom is at the center of an octahedron, coordinated to six bromine atoms. The two [TaBr₆] octahedra are joined by sharing a common edge, which consists of two bridging bromide ligands that are bonded to both tantalum centers. wikipedia.orgnih.gov The remaining eight bromine atoms are terminal ligands, with four bonded exclusively to each tantalum atom. The octahedra are distorted due to the repulsive forces between the highly charged tantalum atoms. nih.gov

X-ray Crystallographic Studies and Polymorphism

Early structural analysis of this compound based on powder X-ray diffraction suggested that it crystallized in a primitive orthorhombic cell, appearing to be isotypic with niobium(V) bromide. nih.goviucr.orgnih.gov However, a more recent redetermination using single-crystal X-ray diffraction has shown this to be incorrect. nih.goviucr.org Current and more definitive studies have established that (TaBr₅)₂ crystallizes in a monoclinic, C-centered structure with the space group C2/m. nih.goviucr.org The structure contains two crystallographically independent dimers, which exhibit slightly different Ta-Ta distances of 4.1574 (11) Å and 4.1551 (15) Å. nih.govnih.gov

Table 1: Crystallographic Data for this compound, (TaBr₅)₂

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 19.433 (3) Å |

| b | 18.775 (2) Å |

| c | 6.2034 (10) Å |

| β | 90.716 (13)° |

| Volume | 2263.2 (6) ų |

| Z | 6 |

Structural Comparison with Niobium Halide Analogs

The pentahalides of niobium and tantalum (chlorides, bromides, and iodides) generally adopt the same edge-shared bioctahedral dimeric structure in the solid state. wikipedia.orgwikipedia.org While it was initially believed that (TaBr₅)₂ was structurally identical to (NbBr₅)₂ (orthorhombic), the redetermined monoclinic structure reveals a key difference. nih.gov The correct structural analog for this compound is actually the α-form of niobium(V) chloride, α-(NbCl₅)₂, which also crystallizes in the monoclinic C2/m space group. nih.goviucr.orgnih.gov The stacking of these dimeric molecules can differ, leading to different crystal structures, or polymorphs, among the various pentahalides. nih.goviucr.org

Molecular and Solution-State Structural Characterization

While dimeric in the solid state, this compound can exist as a monomeric species in the gas phase or in dilute solutions. qu.edu.qaunipi.it

Vibrational Spectroscopy and Symmetry Analysis of this compound Monomer

Vibrational studies of this compound in its monomeric form (TaBr₅) indicate that the molecule adopts a trigonal bipyramidal structure. qu.edu.qa This geometry corresponds to the D₃h symmetry point group. qu.edu.qaqu.edu.qa A full normal coordinate analysis based on this symmetry has allowed for the quantitative assignment of its vibrational modes. qu.edu.qa The force constants calculated from this analysis show that the axial Ta-Br bonds are significantly weaker (165 Nm⁻¹) than the equatorial Ta-Br bonds (261 Nm⁻¹). qu.edu.qaqu.edu.qa

Table 2: Calculated Vibrational Frequencies for TaBr₅ Monomer (D₃h Symmetry)

| Mode | Symmetry | Description | Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| ν₃ | A₂" | Axial Stretch | 263 |

| ν₄ | A₂" | Axial Deformation | 89 |

| ν₅ | E' | Equatorial Deformation | 308 |

These modes were not experimentally observed but calculated via vibrational analysis. Source: qu.edu.qaqu.edu.qa

Table 3: Compound Names and PubChem CIDs

| Compound Name | Chemical Formula | PubChem CID |

|---|---|---|

| This compound | TaBr₅ | 83480 |

| Niobium(V) bromide | NbBr₅ | 83517 |

Spectroscopic Signatures of this compound Coordination Adducts

The coordination of ligands to tantalum bromide species, particularly to the hexanuclear cluster core {Ta₆Br₁₂}ⁿ⁺, results in distinct spectroscopic signatures that are crucial for their characterization. These adducts, often involving solvent molecules or other ligands in apical positions, exhibit unique features in various spectroscopic analyses.

Far-infrared (FTIR) and Raman spectroscopies are powerful tools for probing the vibrational modes of these coordination adducts. For instance, in compounds containing the [{Ta₆Br₁₂}Br₆]²⁻ cluster unit, six fundamental infrared active modes have been identified. mdpi.com Four of these modes correspond to the vibrations within the {Ta₆Br₁₂}ⁿ⁺ cluster core itself, one arises from the stretching of the tantalum-apical bromine (Ta-Brᵃ) bonds, and another from the bending of these Ta-Brᵃ bonds. mdpi.com Raman spectroscopy also reveals numerous active vibrational modes, typically below 300 cm⁻¹, with the most intense peaks appearing below 180 cm⁻¹. researchgate.net The Raman spectrum of the [{Ta₆Br₁₂}Br₂(H₂O)₄]·4H₂O compound is highly active at low Raman shifts when excited with a 785 nm laser. mdpi.com

UV-Vis-NIR absorption spectroscopy is particularly sensitive to the oxidation state (and thus the valence electron count, VEC) of the tantalum cluster core in coordination adducts. The color of solutions containing these adducts is a direct reflection of their electronic structure. nih.gov

[{Ta₆Br₁₂}(H₂O)₆]²⁺ (VEC = 16): These species are characterized by an emerald-green color. mdpi.comnih.gov

[{Ta₆Br₁₂}X₆]³⁻ (VEC = 15): These adducts typically appear yellow. nih.gov

[{Ta₆Br₁₂}X₆]²⁻ (VEC = 14): These species are often red-brown. nih.gov

When [{Ta₆Br₁₂}Br₂(H₂O)₄] is dissolved in water, the six apical bromine ligands are exchanged for water molecules to form the [{Ta₆Br₁₂}(H₂O)₆]²⁺ cluster unit, a process that can be monitored by observing the characteristic UV-Vis absorption bands. mdpi.comnih.gov The oxidation of the {Ta₆Br₁₂}²⁺ core to {Ta₆Br₁₂}³⁺ can be tracked by the disappearance of a band around 645 nm and the appearance of a new band near 870 nm. mdpi.com

Advanced Structural Analysis of Tantalum Bromide Materials

Characterization of Hexanuclear Tantalum Bromide Clusters

The oxidation state of the tantalum cluster core is variable, most commonly existing as {Ta₆Br₁₂}²⁺, {Ta₆Br₁₂}³⁺, or {Ta₆Br₁₂}⁴⁺. researchgate.net These correspond to 16, 15, and 14 valence electrons, respectively, involved in the Ta-Ta metallic bonding within the cluster. researchgate.net The stability and properties of the cluster are highly dependent on this oxidation state. For example, studies have shown that the {Ta₆Br₁₂}³⁺ state is often more stable than the {Ta₆Br₁₂}²⁺ state. nih.govresearchgate.net

Various analytical techniques are employed to confirm the integrity and composition of these clusters.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the chemical environment of the constituent elements. For instance, analysis of the Br 3p core-level spectra can confirm the presence of the bromide ligands within the cluster structure. researchgate.net

Raman Spectroscopy: This technique provides a vibrational fingerprint of the cluster. The spectra for tantalum bromide clusters show characteristic bands, with intense peaks often observed below 180 cm⁻¹, which are assignable to vibrations of the {Ta₆Br₁₂} units. researchgate.netmdpi.com

X-ray Diffraction (XRD): Single-crystal and powder XRD are fundamental for elucidating the precise molecular structure of these clusters in the solid state. researchgate.netiastate.edu

Mass Spectrometry: This method helps in identifying the cluster species present in solution, confirming the {Ta₆Br₁₂} core. researchgate.net

The synthesis of these clusters often involves the reduction of this compound (TaBr₅). researchgate.net For example, ternary compounds like A₄Ta₆Br₁₈ (where A is an alkali metal) are prepared by reducing TaBr₅ in the presence of ABr, yielding structures built upon [{Ta₆Br₁₂ⁱ}Br₆ᵃ]⁴⁻ cluster units. researchgate.net

Structural Aspects of Tantalum Bromide-Based Nanocomposites

Hexanuclear tantalum bromide clusters serve as versatile building blocks for creating functional nanocomposite materials. nih.gov A common strategy involves embedding these discrete cluster units, such as [{Ta₆Br₁₂ⁱ}L₆ᵃ], into an inorganic matrix like silica (B1680970) (SiO₂). researchgate.netnih.govresearchgate.net

A widely used method for fabricating these nanocomposites is the reverse microemulsion (RM) technique. researchgate.netnih.govresearchgate.net In this process, an aqueous solution of a tantalum bromide cluster compound, for example [{Ta₆Br₁₂ⁱ}Br₂ᵃ(H₂O)₄ᵃ]·nH₂O, is dispersed within an oil phase with the help of a surfactant. researchgate.netnih.govresearchgate.net A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then introduced, and its hydrolysis and condensation within the aqueous nanodroplets lead to the formation of SiO₂ nanoparticles that encapsulate the tantalum bromide clusters. researchgate.netnih.govresearchgate.net The resulting materials are denoted as {Ta₆Br₁₂}@SiO₂. nih.govresearchgate.net

The structural integrity of the clusters within the nanocomposite is a critical aspect of characterization.

Electron Microscopy: High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) combined with energy-dispersive X-ray spectroscopy (EDS) mapping is used to visualize the size and morphology of the nanoparticles and to confirm the presence and distribution of tantalum and bromine, evidencing the successful embedding of the clusters. nih.govresearchgate.net

Spectroscopic Analysis: Diffuse reflectance UV-Vis spectroscopy is employed to analyze the optical properties of the solid nanocomposites. This technique confirms that the {Ta₆Br₁₂} cluster core remains intact after incorporation into the silica matrix and can also be used to determine the oxidation state of the embedded clusters. nih.govresearchgate.net Studies have shown that both {Ta₆Br₁₂}²⁺ and {Ta₆Br₁₂}³⁺ species can be present in the SiO₂ nanoparticles. nih.govresearchgate.net

Compositional Analysis: Inductively coupled plasma-optical emission spectrometry (ICP-OES) and ion chromatography (IC) are used to quantify the amount of tantalum and bromine, confirming the loading of the cluster within the nanocomposite. nih.govresearchgate.net

Tantalum bromide clusters have also been immobilized on graphene oxide (GO) nanosheets to create {Ta₆Br₁₂}@GO nanohybrids. mdpi.com This is achieved by leveraging the easy ligand exchange at the apical positions of the cluster with the oxygen-containing functional groups on the GO surface. mdpi.com These nanocomposites are of interest for applications such as photocatalysis. mdpi.comnih.gov

Interactive Data Tables

Spectroscopic Data for Tantalum Bromide Cluster Species

This table summarizes characteristic spectroscopic features for different tantalum bromide cluster species.

| Cluster Species | Oxidation State (VEC) | Color | Key UV-Vis-NIR Bands | Key Raman Bands (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| [{Ta₆Br₁₂}L₆]²⁺ | 16 | Emerald-Green | ~645 nm | 140, 153 | mdpi.commdpi.comnih.gov |

| [{Ta₆Br₁₂}L₆]³⁺ | 15 | Yellow / Brown | ~870 nm | - | mdpi.comnih.gov |

Reactivity and Chemical Behavior

Thermal Decomposition

This compound is relatively stable at moderate temperatures but will decompose at higher temperatures. The Ta-Br bond strength is approximately 28.6 kcal/mol, which is lower than that of the Ta-Cl bond, suggesting it may decompose at a lower temperature than tantalum(V) chloride. gelest.com

Carbon-Oxygen Bond Cleavage Reactions

Hydrolysis and Solvolysis

As previously mentioned, this compound is extremely sensitive to moisture and undergoes rapid hydrolysis to form tantalum oxides. wikipedia.orgcdnsciencepub.com It also undergoes solvolysis with other protic solvents and can react with various donor solvents to form adducts. For instance, it reacts with 1,2-dimethoxyethane (B42094) to yield TaBr4[OCH2CH2OMe]. unipi.it

Reactions with N-Heterocyclic Carbenes (NHCs)

Redox Reactions

Tantalum in this compound is in its highest oxidation state (+5) and can be reduced to lower oxidation states. For example, the reduction of this compound can lead to the formation of tantalum bromide clusters, such as [Ta6Br12]2+. mdpi.com

Catalytic Applications of Tantalum V Bromide Systems

Catalysis in Organic Synthesis

In the realm of organic chemistry, Tantalum(V) bromide is primarily recognized for its role as a Lewis acid catalyst, activating substrates to facilitate key synthetic reactions.

Hydrogenation and Polymerization Reactions

Tantalum bromides are cited as catalysts for various organic reactions, including hydrogenation and polymerization. fishersci.com this compound can act as a precursor for creating more complex catalytic systems. For instance, tantalum-based catalysts are known to be effective for the dimerization of 1-olefins, a fundamental polymerization process. google.com Additionally, tantalum alkylidene complexes, which can be prepared from tantalum halides, are used in controlling ring-opening metathesis polymerization (ROMP). dtic.mil However, detailed research focusing specifically on the performance and mechanism of neat this compound as a direct catalyst for hydrogenation and broad polymerization reactions is not extensively detailed in publicly available literature.

Biginelli Reaction Catalysis for Dihydropyrimidinone Synthesis

This compound has been identified as an effective Lewis acid catalyst for the Biginelli reaction, a one-pot multicomponent reaction used to synthesize 3,4-dihydropyrimidinones (DHPMs) and their thio-analogs. mdpi.comscribd.com This reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. DHPMs are a class of heterocyclic compounds with significant pharmacological and biological activities. scribd.com

The use of TaBr₅ offers an efficient method for this synthesis, particularly under solvent-free conditions. The catalytic role of TaBr₅ involves the activation of the carbonyl components, facilitating the cascade of reactions that lead to the formation of the dihydropyrimidinone ring. The efficiency of various metal Lewis acids, including TaBr₅, has been highlighted as a significant improvement over classical Brønsted acid-catalyzed methods, which often result in lower yields. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|---|---|---|---|

| Aldehyde (Ar-CHO) | Ethyl Acetoacetate | Urea | This compound (TaBr₅) | 3,4-Dihydropyrimidin-2(1H)-one |

| Aldehyde (Ar-CHO) | Ethyl Acetoacetate | Thiourea | This compound (TaBr₅) | 3,4-Dihydropyrimido-2(1H)-thione |

Stereospecificity in Polymerization Processes

The control of stereochemistry is a critical aspect of modern polymer science. While complex catalysts derived from tantalum have been investigated for stereospecific polymerization, such as the ring-opening metathesis polymerization (ROMP) of strained cyclic olefins to produce monodisperse polymers, these systems typically involve sophisticated organometallic tantalum alkylidene complexes. dtic.mil Research specifically detailing the application of this compound itself as a catalyst to induce stereospecificity in polymerization processes is limited. Studies on related group 5 halides, such as Tantalum(V) chloride (TaCl₅), have shown them to be unreactive in certain stereoselective halogenation reactions of alkenes, suggesting potential challenges in achieving high stereocontrol with the simple halide. nih.gov

Photocatalytic Applications

Tantalum bromide clusters have gained significant attention for their potential in photocatalysis, particularly for converting solar energy into chemical energy through water splitting.

Hydrogen Evolution Reaction (HER) Catalysis by Tantalum Bromide Clusters

Octahedral tantalum bromide clusters have been identified as a promising and emerging class of noble-metal-free photocatalysts for the light-driven hydrogen evolution reaction (HER). nih.govfishersci.at Specifically, the aqua tantalum bromide cluster, with the formula [{Ta₆Brⁱ₁₂}Brᵃ₂(H₂O)ᵃ₄]·4H₂O, functions as an efficient precatalyst for producing molecular hydrogen from aqueous protons. nih.govwikipedia.orgwikipedia.org

The photocatalytic system operates effectively under acidic conditions, using hydrobromic acid (HBr), and in the presence of methanol (B129727) as a sacrificial electron donor. fishersci.atwikipedia.org Through optimization studies, an optimal hydrogen production of 11 mmol·g⁻¹ was achieved, demonstrating exceptional catalytic performance compared to many standard tantalum-based materials. fishersci.atwikipedia.orgwikipedia.org The mechanism involves the tantalum bromide clusters assisting in the photocatalytic generation of hydrogen, with in-situ generated species being the plausible active catalysts. wikipedia.org

| Catalyst System | Reaction Conditions | Key Findings | Optimal H₂ Production |

|---|---|---|---|

| [{Ta₆Brⁱ₁₂}Brᵃ₂(H₂O)ᵃ₄]·4H₂O | Aqueous HBr, Methanol (sacrificial agent), Light irradiation | Acts as an efficient precatalyst for HER. nih.govwikipedia.org | 11 mmol·g⁻¹ fishersci.atwikipedia.orgwikipedia.org |

Synergy with Support Materials in Nanohybrid Photocatalysts

The efficiency of tantalum bromide cluster photocatalysts can be significantly enhanced by integrating them with support materials to form nanohybrids. Graphene oxide (GO) has proven to be an excellent support material for this purpose. fishersci.ie

Proposed Reaction Mechanisms and Active Species in Photocatalysis

The photocatalytic activity of systems derived from this compound, particularly those involving octahedral tantalum bromide clusters like {Ta₆Br₁₂}²⁺, has been a subject of significant research, especially in the context of light-driven hydrogen evolution. csic.esnih.govacs.org These systems operate through complex reaction mechanisms involving specific active species generated in situ.

A plausible photosensitization mechanism is initiated by the {Ta₆Br₁₂}²⁺ cluster, which exhibits a low optical band gap of 1.44 eV and strong absorbance in the visible and near-infrared regions, allowing for efficient use of solar energy. mdpi.com Upon light absorption, the cluster is excited, and its LUMO (Lowest Unoccupied Molecular Orbital) energy level at -3.48 eV is suitably positioned to thermodynamically drive the water reduction reaction. mdpi.com

Experimental and computational studies propose that the aqua tantalum bromide clusters, specifically [{Ta₆Brⁱ₁₂}Brᵃ₂(H₂O)ᵃ₄]·4H₂O (where 'i' denotes inner ligands and 'a' denotes apical ligands), act as efficient precatalysts. nih.govacs.org The most active species are generated in situ through the exchange of apical ligands in aqueous media. acs.org The lability of these apical ligands is a key feature; for instance, the [{Ta₆Brⁱ₁₂}(H₂O)ᵃ₆]²⁺ complex, which is the predominant species in acidic solutions, readily undergoes ligand exchange, a process integral to the mechanism of H₂O-to-H₂ conversion. mdpi.com

The proposed mechanism involves the following key steps:

Photoexcitation: The {Ta₆Br₁₂}²⁺ cluster absorbs light, promoting an electron to an excited state.

Electron Transfer: The excited cluster injects an electron to reduce a proton (H⁺) from the acidic aqueous solution. The presence of protons is essential for the photoredox reaction to proceed. csic.es

Radical Generation: This electron transfer can lead to the formation of radical intermediates. In systems using sacrificial electron donors like methanol, the oxidized photocatalyst is regenerated by accepting an electron from the donor, which in turn becomes a radical species.

Hydrogen Evolution: The reduced protons combine to form molecular hydrogen (H₂). The generation of plausible hydrido cluster intermediates, such as [{Ta₆Brⁱ₁₂}(MeOH)₅(H)]⁺, has been suggested under certain experimental conditions, although their direct involvement under irradiation is still under investigation. csic.es

The active species are thus considered to be the photoexcited {Ta₆Br₁₂}²⁺ clusters and their aquated or solvent-exchanged derivatives. The stability of the cluster core under these conditions is crucial for sustained catalytic activity. csic.es

Catalyst Design and Optimization for this compound Systems

The design and optimization of photocatalytic systems based on this compound focus on enhancing hydrogen evolution rates, improving stability, and ensuring efficient use of light. Key strategies involve tuning reaction conditions and modifying the catalyst structure.

Optimization of Reaction Conditions: A significant approach to optimizing performance is the use of Response Surface Methodology (RSM). csic.esnih.govacs.org This statistical method has been employed to fine-tune the concentrations of additives that significantly impact the reaction. In homogeneous systems using [{Ta₆Brⁱ₁₂}Brᵃ₂(H₂O)ᵃ₄]·4H₂O as a precatalyst, the concentrations of hydrobromic acid (HBr) and methanol (as a sacrificial electron donor) were identified as critical independent variables. nih.govacs.org Through a Central Composite Design (CCD), an empirical quadratic equation was developed to model H₂ production, leading to optimal conditions for maximizing the yield. acs.org For instance, an optimal H₂ production of 11 mmol·g⁻¹ was achieved by carefully controlling the HBr and methanol concentrations. nih.govacs.org The use of other sacrificial agents like acetic and lactic acids has also been explored to enhance H₂ production. acs.org

Catalyst Design and Modification: A primary design strategy involves the creation of nanostructured hybrid materials to improve catalytic efficiency and stability. One successful approach is the immobilization of {Ta₆Brⁱ₁₂}²⁺ clusters onto graphene oxide (GO) nanosheets. mdpi.comnih.gov This is achieved by leveraging the labile nature of the cluster's apical ligands and the coordinating functional groups on the GO surface. mdpi.com

The resulting {Ta₆Brⁱ₁₂}@GO nanohybrids exhibit several advantages:

Enhanced Activity: Graphene oxide acts as an excellent co-catalyst due to its high surface area, superior electronic mobility, and strong adsorption capabilities, which facilitates charge separation and transfer. mdpi.com

Improved Stability and Recyclability: Anchoring the clusters onto a solid support like GO prevents aggregation and allows for easier recovery and reuse of the catalyst. mdpi.com

Synergistic Effects: The synergy between the tantalum bromide cluster and the GO support leads to significantly higher H₂ evolution compared to the individual components. mdpi.com

The performance of these hybrid catalysts is dependent on design parameters such as the loading of the tantalum cluster and the reaction time used for immobilization. mdpi.comnih.gov For example, studies have shown that a {Ta₆Brⁱ₁₂}@GO hybrid with a specific tantalum loading provided the highest H₂ production among the tested variations. mdpi.comnih.gov

The table below summarizes the hydrogen evolution rates for different {Ta₆Brⁱ₁₂}@GO nanohybrids, illustrating the impact of catalyst composition on performance. nih.gov

| Catalyst | H₂ Evolution (µmol/gcluster) |

| {Ta₆Brⁱ₁₂}@GO-5L | 55 |

| {Ta₆Brⁱ₁₂}@GO-20S | 32 |

| {Ta₆Brⁱ₁₂}@GO-20L | 67 |

| {Ta₆Brⁱ₁₂}@GO-40L | 67 |

These design and optimization strategies highlight the potential of this compound-derived systems as robust and efficient photocatalysts. acs.orgnih.gov

Advanced Materials Science and Precursor Utilization of Tantalum V Bromide

Precursors for Tantalum-Based Thin Films and Coatings

Tantalum(V) bromide is a key inorganic precursor for depositing high-quality, conformal tantalum and tantalum-based films, which are crucial in modern electronics and protective coatings.

Chemical Vapor Deposition (CVD) Precursors

This compound is utilized as a precursor in Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) processes to create tantalum (Ta) and tantalum nitride (TaNx) thin films. google.comgoogle.com These films are particularly important as diffusion barriers in integrated circuits, especially those employing copper interconnects. google.com

The process involves vaporizing the solid TaBr₅ precursor by heating it to a temperature sufficient to achieve a suitable vapor pressure, typically in the range of 95°C to 205°C. google.com For instance, heating TaBr₅ to at least 205°C can generate a vapor pressure of 5 Torr or more, allowing for direct delivery of the vapor into the reaction chamber without the need for a carrier gas. google.com The vapor is then combined with a process gas, and the film is deposited on a substrate heated to between 300°C and 500°C. google.com For tantalum nitride deposition, a nitrogen-containing gas such as ammonia (B1221849) (NH₃) is introduced. google.comgelest.com

A low-temperature thermal CVD process for growing TaNx films from tantalum pentabromide, ammonia, and hydrogen has been developed, operating at temperatures below 450°C. gelest.com This lower deposition temperature is advantageous for applications involving thermally sensitive materials. gelest.com The resulting TaNx films have demonstrated high conformality (over 95%) in high-aspect-ratio structures and low bromine contamination (less than 1 atomic percent). gelest.com

Table 1: CVD Process Parameters for Tantalum-Based Films from this compound

| Parameter | Value | Reference |

| Precursor | This compound (TaBr₅) | google.com |

| Deposition Method | CVD, PECVD | google.comgoogle.com |

| Substrate Temperature | 300°C - 500°C | google.com |

| Precursor Vaporization Temp. | ≥ 205°C | google.com |

| Process Gas (for TaN) | Nitrogen, Ammonia | google.comgoogle.com |

Fabrication of Tantalum Nitride and Carbide Materials

Beyond thin films for microelectronics, this compound is a precursor for the synthesis of various tantalum nitride and tantalum carbide materials.

Tantalum Nitride (TaN): As mentioned, TaBr₅ is a viable precursor for TaN thin films via CVD. google.comgoogle.com These films are effective diffusion barriers against copper, a critical application in semiconductor manufacturing. google.com The process can be thermally or plasma-enhanced, with the latter allowing for lower deposition temperatures. google.com The reaction of TaBr₅ with ammonia and hydrogen can produce nitrogen-rich, amorphous TaN films. gelest.com Different phases of tantalum nitride can be formed depending on the synthesis conditions. researchgate.net

Tantalum Carbide (TaC): this compound can also be used to produce tantalum carbide coatings. One method involves the chemical vapor deposition of tantalum carbides through the reduction of tantalum bromide and carbon tetrachloride (CCl₄) with cadmium vapor. mdpi.com Thermodynamic modeling and experimental work have shown that different phases of tantalum carbide, such as Ta₂C and TaC, can be formed by controlling the temperature and the ratio of reactants. mdpi.com For example, Ta₂C can be formed at temperatures between 960 K and 1070 K. mdpi.com Tantalum carbide is known for its extreme hardness and high melting point, making it suitable for cutting tools and wear-resistant coatings. strongtantalum.com

Development of Tantalum-Based Composites and Nanomaterials

The unique structure of tantalum bromide clusters allows for their incorporation into various matrices, leading to the development of advanced composite and nanomaterials with tailored properties.

Embedding Tantalum Bromide Clusters in Inorganic Matrices

Hexanuclear tantalum bromide cluster units, specifically [{Ta₆Br₁₂}L₆] (where L is a ligand like OH or H₂O), can be embedded into inorganic matrices such as silica (B1680970) (SiO₂). researchgate.netnih.gov A reverse microemulsion method has been successfully employed to create {Ta₆Br₁₂}@SiO₂ nanoparticles. researchgate.netnih.gov In this process, an aqueous solution of a tantalum bromide cluster compound, [{Ta₆Br₁₂}Br₂(H₂O)₄]·nH₂O, and a silica precursor like tetraethyl orthosilicate (B98303) (TEOS) are combined within a microemulsion system. nih.gov

The resulting nanoparticles consist of tantalum bromide clusters dispersed within a silica matrix. researchgate.netnih.gov Analysis has shown that the integrity of the {Ta₆Br₁₂} cluster core is maintained within the silica nanoparticles. nih.gov These composite materials exhibit interesting optical properties, and the oxidation state of the embedded clusters can be controlled, with both {Ta₆Br₁₂}²⁺ and {Ta₆Br₁₂}³⁺ species being observed. researchgate.netnih.gov Such materials hold potential for applications in catalysis and photonics. researchgate.net

Functionalization of Graphene Oxide with Tantalum Bromide Clusters

Tantalum bromide octahedral clusters can be immobilized on graphene oxide (GO) nanosheets to create nanohybrid materials. mdpi.comnih.gov The synthesis of {Ta₆Br₁₂}@GO nanohybrids is achieved through a single-step process that takes advantage of the facile ligand exchange between the apical ligands of the tantalum cluster, specifically [{Ta₆Br₁₂}Br₂(H₂O)₄]·4H₂O, and the oxygen-containing functional groups (hydroxyl, carboxyl, and epoxy groups) on the surface of GO. mdpi.comnih.gov

This immobilization leads to an enhanced photocatalytic activity for hydrogen evolution from water compared to the individual precursors. mdpi.comnih.gov The improved performance is attributed to the optimal loading of the clusters onto the GO support and the critical role of GO in facilitating electron transfer from the tantalum clusters, which suppresses charge recombination. mdpi.comnih.gov The resulting nanohybrids are considered promising candidates for developing environmentally friendly photocatalysts. mdpi.com

Table 2: Properties of {Ta₆Br₁₂}@GO Nanohybrids

| Property | Description | Reference |

| Synthesis Method | Single-step immobilization of [{Ta₆Br₁₂}Br₂(H₂O)₄]·4H₂O on GO nanosheets | mdpi.com |

| Key Interaction | Ligand exchange between cluster and GO oxygen functionalities | mdpi.com |

| Enhanced Application | Photocatalytic hydrogen evolution from water | mdpi.comnih.gov |

| Mechanism of Enhancement | Improved electron transfer from clusters to GO, suppressing charge recombination | mdpi.comnih.gov |

Applications in Macromolecular Structure Determination

Tantalum bromide clusters, specifically the hexatantalum tetradecabromide ([Ta₆Br₁₂]²⁺) cluster, are utilized as heavy-atom derivatives for determining the structure of large biological macromolecules through X-ray crystallography. thermofisher.comjenabioscience.commitegen.com These electron-rich clusters are valuable tools in phasing methods such as single and multiple isomorphous replacement (SIR and MIR) and single and multiple anomalous diffraction (SAD and MAD). jenabioscience.comjenabioscience.com

The [Ta₆Br₁₂]²⁺ cluster is a highly symmetrical, compact, and stable entity with a radius of approximately 4.3 Å. jenabioscience.comnih.gov Its high electron density induces significant and measurable changes in the X-ray diffraction intensities, which are necessary for calculating the phases of the diffraction pattern and ultimately solving the three-dimensional structure of the macromolecule. jenabioscience.comjenabioscience.com The cluster's utility is enhanced by the presence of two strong anomalous scatterers, tantalum (Ta) and bromine (Br), which have different absorption edges, aiding in the determination of the cluster's orientation, particularly in low-resolution datasets. jenabioscience.comnih.gov

Tantalum bromide clusters have been successfully employed in the structural studies of numerous large and complex biological assemblies, including the ribosome, due to their solubility in aqueous solutions and stability over a wide pH range. jenabioscience.comnih.gov They are considered powerful reagents for the derivatization of protein crystals, especially for large molecules where traditional heavy-atom methods may be less effective. nih.govnih.gov

Preparation of Heavy-Atom Derivatives for X-ray Analysis of Biological Macromolecules

This compound (TaBr₅) serves as a critical precursor in the synthesis of tantalum-based cluster compounds, which are instrumental as heavy-atom derivatives for determining the three-dimensional structures of biological macromolecules through X-ray crystallography. researchgate.netnih.gov The primary method for elucidating these structures when a homologous model is unavailable is isomorphous replacement, a technique that relies on the introduction of electron-rich heavy atoms into the protein crystals. nih.govnih.gov These heavy atoms generate measurable differences in diffraction intensities, which enables the calculation of phase angles necessary for structure determination. nih.gov

While this compound itself is not directly used for soaking into protein crystals, it is the starting material for producing the highly effective hexatantalum dodecabromide ([Ta₆Br₁₂]²⁺) cluster. researchgate.netnih.gov This cluster compound is exceptionally well-suited for phasing in X-ray crystallography due to its high electron density, solubility in aqueous solutions, and stability across a broad pH range. jenabioscience.com

The synthesis of the [Ta₆Br₁₂]²⁺ cluster from this compound involves a reduction reaction. One established method involves the reduction of TaBr₅ powder with tantalum powder in an alkaline medium (potassium bromide) at high temperatures under an inert atmosphere. researchgate.net Another high-yield synthesis route involves the reduction of this compound with gallium in the presence of potassium bromide in a sealed ampule at 400°C. nih.gov The resulting [Ta₆Br₁₂]¹⁴·8H₂O can then be isolated in high yields. nih.gov

The synthesized [Ta₆Br₁₂]²⁺ cluster is a highly symmetrical, compact, and roughly spherical structure with a radius of approximately 4.3 Å. nih.govjenabioscience.com It consists of a regular octahedron of six tantalum atoms with twelve bridging bromine atoms along the edges. nih.gov This "super heavy-atom" cluster adds a significant number of electrons (856) to the protein, which produces a strong scattering signal even for large macromolecular assemblies. nih.gov

The process of heavy-atom derivatization using the tantalum bromide cluster can be performed in two primary ways:

Crystal Soaking : Pre-grown protein crystals are transferred into a stabilizing solution that contains the dissolved tantalum bromide cluster. jenabioscience.com The concentration of the cluster in the soaking solution and the duration of the soak are dependent on the specific protein being studied, though concentrations from 1 mM up to saturation have been reported. jenabioscience.com

Direct Addition : Due to its relatively low solubility in water, solid crumbs of the tantalum bromide cluster can be directly added to the crystallization drop containing the protein crystals. jenabioscience.com The cluster dissolves over a few hours, leading to the crystals turning green, which indicates successful derivatization. jenabioscience.comresearchgate.net

At low resolution (greater than 6 Å), the entire [Ta₆Br₁₂]²⁺ cluster scatters X-rays in phase and can be treated as a single, massive scattering center, which simplifies its location in difference Patterson maps. nih.govjenabioscience.com At higher resolutions, the individual positions of the 18 atoms (6 Ta and 12 Br) within the cluster can be determined and used for more accurate phasing. nih.gov The presence of two different anomalous scatterers, tantalum and bromine, with distinct absorption edges, further enhances its utility in phasing experiments, including Single-wavelength Anomalous Diffraction (SAD) and Multiple-wavelength Anomalous Diffraction (MAD). nih.govjenabioscience.com

The use of the tantalum bromide cluster derived from this compound has been successful in the structure determination of numerous large and complex biological macromolecules, including membrane proteins and large protein complexes like the ribosome. nih.goviucr.orgjenabioscience.com

Data Table: Properties and Application of [Ta₆Br₁₂]²⁺ Cluster in X-ray Crystallography

| Property/Parameter | Value/Description | References |

| Precursor Compound | This compound (TaBr₅) | researchgate.netnih.gov |

| Active Compound | Hexatantalum dodecabromide cluster ([Ta₆Br₁₂]²⁺) | nih.govjenabioscience.com |

| Structure | Octahedron of 6 Ta atoms, 12 bridging Br atoms | nih.gov |

| Radius | ~ 4.3 Å | nih.govjenabioscience.com |

| Electrons Added | 856 per cluster | nih.gov |

| Derivatization Methods | Crystal soaking, direct addition to crystallization drop | jenabioscience.com |

| Phasing Techniques | SIR, MIR, SAD, MAD | jenabioscience.com |

| Anomalous Scatterers | Tantalum (Ta), Bromine (Br) | nih.govjenabioscience.com |

| Low-Resolution Phasing | Cluster acts as a "super heavy atom" (> 6 Å) | nih.govjenabioscience.com |

| High-Resolution Phasing | Individual atom sites of the cluster are used | nih.gov |

Computational and Theoretical Chemistry of Tantalum V Bromide

Quantum Chemical Calculations on Tantalum(V) Bromide Structure and Dynamics

Quantum chemical calculations have become indispensable for understanding the geometric arrangements and molecular motions of tantalum bromide species.

Density Functional Theory (DFT) is a primary tool for investigating tantalum bromide systems, from simple adducts to complex clusters. DFT calculations, often using the B3LYP hybrid functional, have been employed to optimize molecular geometries and understand reaction thermodynamics. unipi.it For instance, studies on the reactions of niobium and tantalum pentahalides with 1,2-dialkoxyalkanes used the B3LYP/LANL2DZ method to analyze the energetics, finding it effective for predicting the chemistry of these compounds. unipi.it

In the context of more complex structures, DFT has been used to study octahedral tantalum bromide clusters. csic.es The molecular geometries of aqua tantalum bromide clusters like [{Ta6Br12}(H2O)6]n were optimized in both gas and solvated phases using the B3LYP functional with the Def2-TZVPP basis set. csic.es These calculations are crucial for proposing plausible active catalytic species and reaction mechanisms, such as in light-driven hydrogen evolution. csic.esacs.org DFT is also utilized to investigate the adsorption energies, structural properties, and electronic structures of various species on tantalum surfaces, which is fundamental to understanding processes like passivation and corrosion involving bromide ions. researchgate.net

Table 1: DFT Computational Details for Tantalum Bromide Cluster Analysis

| Parameter | Specification | Source |

|---|---|---|

| Functional | B3LYP (Becke's three-parameter hybrid exchange functional with Lee, Yang, and Parr correlation) | unipi.itcsic.es |

| Basis Set | Def2-TZVPP (Ahlrichs' triple-ζ) | csic.es |

| Alternate Basis Set | LANL2DZ (Effective core potential) | unipi.it |

| Application | Geometry Optimization, Frequency Calculation, Thermochemical Quantities | unipi.itcsic.es |

| Solvation Model | Polarizable Continuum Model (PCM), Integral Equation Formalism Variant (IEF-PCM) | acs.org |

Ab initio methods, which are based on first principles without empirical parameters, provide high-accuracy data for tantalum-containing systems. Ab initio molecular dynamics (AIMD) has been used to study the adsorption behavior of molecules like water on tantalum surfaces at room temperature, complementing DFT calculations on adsorption energies and electronic structures. researchgate.net Furthermore, ab initio calculations have been applied to determine the energy of formation of intermediate phases and the energy of mixing in binary systems like Fe-Ta and Cu-Ta, which assists in thermodynamic modeling using the Calphad method. researchgate.net While many recent studies rely heavily on DFT due to computational efficiency, these ab initio approaches provide a foundational basis for understanding the fundamental interactions in tantalum chemistry. researchgate.netresearchgate.net

Molecular Dynamics (MD) simulations are powerful for examining the dynamic behavior of tantalum and its compounds in various environments. MD simulations have shown that in the presence of bromide ions, the re-passivation of tantalum can occur, a protective effect not observed with chloride ions. researchgate.net These simulations help elucidate the mechanisms behind corrosion and pitting processes at an atomic level. researchgate.net In other studies, MD simulations using the embedded-atom-method potential have been performed on tantalum clusters to reveal the relative stability of different allotropes, such as β-Ta, which can explain its preferential growth under various deposition conditions. researchgate.net Simulations also clarify the diffusion mechanisms at interfaces, such as between copper and tantalum, revealing how factors like temperature and strain can generate defects and promote atomic diffusion. researchgate.net

Ab Initio Methods

Theoretical Analysis of Vibrational and Electronic Properties

Theoretical methods are key to interpreting experimental spectra and understanding the nature of chemical bonds in tantalum bromide compounds.

The analysis of vibrational modes, often aided by theoretical calculations, is critical for structural characterization. DFT calculations are used to compute vibrational frequencies for optimized geometries, which helps confirm that the structures are true minima on the potential energy surface. unipi.it

In experimental studies of dimeric tantalum bromide complexes such as Ta2Br6(SC4H8)3, infrared (IR) spectroscopy has been used to identify characteristic stretching bands. unt.edu The strong absorptions in the low-energy portion of the spectrum are assigned to metal-halogen vibrations. unt.edu For the tantalum(III) bromide dimer, three strong bands observed at 207, 214, and 227 cm⁻¹ are attributed to metal-bromide stretching modes. unt.edu The frequency ratio between the Ta-Cl stretch (at 320 cm⁻¹) and the Ta-Br stretch (at 214 cm⁻¹) in analogous compounds is appropriate for the change in mass from chloride to bromide, assuming similar force constants. unt.edu

For larger systems like the {Ta6Br12} cluster core, Raman spectroscopy reveals numerous active vibrational modes below 300 cm⁻¹, with the most intense signals appearing below 180 cm⁻¹. researchgate.net These experimental observations, when combined with theoretical calculations, allow for a detailed assignment of vibrational modes to specific atomic motions.

Table 2: Assigned Vibrational Frequencies for a Dimeric Tantalum Bromide Complex

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Source |

|---|---|---|---|

| Ta2Br6(SC4H8)3 | Ta-Br stretch | 227 | unt.edu |

| Ta2Br6(SC4H8)3 | Ta-Br stretch | 214 | unt.edu |

| Ta2Br6(SC4H8)3 | Ta-Br stretch | 207 | unt.edu |

The electronic structure dictates the chemical and physical properties of tantalum bromide compounds. For octahedral {Ta6Br12} clusters, the distinct electronic structure, which arises from the coexistence of metal-metal and covalent bonds, gives rise to variable optical properties. researchgate.net These properties are sensitive to both the oxidation state of the tantalum cluster core ({Ta6Br12}²⁺, ³⁺, or ⁴⁺) and the nature of the surrounding ligands. researchgate.netresearchgate.net

Time-dependent DFT (TD-DFT) calculations are used to compute excitation energies and characterize the nature of electronic transitions, providing insight into the absorption spectra of these compounds. acs.org Analysis of the molecular orbitals in smaller tantalum clusters, such as Ta₃⁻, has revealed complex bonding scenarios, including the potential for multiple d-orbital aromaticity, which helps explain the high symmetry of such clusters. wpmucdn.com DFT is also used to analyze the electronic structures of tantalum surfaces during adsorption events, showing, for example, that the strong adsorption of oxygen atoms is key to the metal's passivation. researchgate.net

Ligand-to-Metal Charge Transfer Investigations

Theoretical investigations into this compound and related d⁰ tantalum complexes highlight the significance of Ligand-to-Metal Charge Transfer (LMCT) excited states. rsc.orgresearchgate.net In these systems, bonding orbitals are primarily centered on the ligands, while antibonding orbitals are mainly metal-based. rsc.org The excitation of an electron from a ligand-based orbital, such as one from a bromide ligand, to a vacant d-orbital on the tantalum center constitutes an LMCT transition. rsc.org

While many d⁰ complexes are known to promote photochemical reactions, only a select few, including certain pentamethylcyclopentadienyltantalum(V)-based complexes and tantalum(V) imido complexes, have been reported to possess long-lived excited states originating from LMCT. rsc.orgresearchgate.net The exploration of these LMCT processes is crucial, as they can result in new photophysical properties. collectionscanada.gc.ca For instance, the transition of an excited electron can occur at a lower energy, potentially affecting fluorescent activity. collectionscanada.gc.ca Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in visualizing these transitions and correlating them with experimental UV-vis absorption spectra. rsc.org

Computational Modeling of Reactivity and Catalytic Mechanisms

Reaction Pathway Elucidation

Computational modeling has been pivotal in elucidating the reaction pathways involving tantalum bromide species, particularly in photocatalysis. nih.govmdpi.com For the hydrogen evolution reaction (HER) catalyzed by octahedral tantalum bromide clusters, Density Functional Theory (DFT) calculations have been used to map out the plausible reaction mechanism. nih.govcsic.es

The proposed pathway begins with the photoexcitation of the {Ta₆Br₁₂}²⁺ cluster. nih.gov This is followed by a two-electron oxidation to form the {Ta₆Br₁₂}⁴⁺ species, which is energetically favorable for the production of H₂. nih.govacs.org Computational studies also investigate the role of sacrificial agents, such as methanol (B129727), showing that electron transfer from the agent to the oxidized cluster is a feasible step to regenerate the catalyst and close the catalytic cycle. mdpi.com The thermochemical data derived from these calculations indicate that water/methanol ligand exchange reactions are also energetically balanced. acs.org These computational insights, combined with experimental data, provide a detailed picture of the species involved and the energy landscape of the reaction. nih.gov

Mechanistic Insights into Catalytic Cycles

Detailed mechanistic insights into the catalytic cycles of tantalum bromide clusters in light-driven hydrogen production have been achieved through a combination of experimental and computational approaches. nih.govacs.org The photocatalytic cycle for the hydrogen evolution reaction (HER) is understood to be an oxidative quenching mechanism. acs.org

The cycle is initiated by the photoexcitation of an aqueous {Ta₆Br₁₂}²⁺ cluster species. nih.gov This excited state is capable of reducing protons from the aqueous solution to generate molecular hydrogen. nih.gov In this process, the cluster undergoes a two-electron oxidation to the {Ta₆Br₁₂}⁴⁺ state. nih.govacs.org The catalytic cycle is completed when the oxidized {Ta₆Br₁₂}⁴⁺ cluster is reduced back to its initial {Ta₆Br₁₂}²⁺ state by reacting with a sacrificial electron donor, like methanol, which is present in the reaction mixture. mdpi.comacs.org Computational modeling confirms the feasibility of these steps and helps identify the most plausible active species in the catalytic transformation. nih.gov

Prediction of Reactivity Trends

Theoretical studies allow for the prediction of reactivity trends in tantalum(V) complexes by analyzing the influence of ligand architecture and electronic structure. In one study of an amine triphenolate tantalum(V) complex, which features two labile positions in a cis geometry, a significant difference in reactivity was observed. researchgate.net Computational analysis revealed that the position trans to a phenoxy group is the more active site for reactivity. researchgate.net

Theoretical Investigations of Tantalum Bromide Clusters

Correlations between Composition, Symmetry, and Electronic States

Theoretical and experimental investigations have established strong correlations between the composition, local symmetry, and electronic states of edge-bridged octahedral tantalum bromide clusters based on the {Ta₆Br₁₂}ⁿ⁺ core. rsc.orgresearchgate.netresearchgate.net These studies often combine quantum chemical simulations with experimental data from techniques like X-ray diffraction, mass spectrometry, and UV-visible spectroscopy. rsc.orgresearchgate.net

Data Tables

Table 1: Computational and Experimental Results for Photocatalytic H₂ Production

This table, based on a central composite design (CCD), shows the predicted and experimental hydrogen production yields using a tantalum bromide cluster catalyst under varying concentrations of methanol and hydrobromic acid (HBr).

| Run | Methanol Conc. (v/v) | HBr Conc. (mol·L⁻¹) | Predicted H₂ (μmol·g⁻¹) | Experimental H₂ (μmol·g⁻¹) |

| 1 | 0.25 | 0.10 | 10077 | 9980 |

| 2 | 0.75 | 0.10 | 9736 | 9710 |

| 3 | 0.25 | 0.30 | 5062 | 5110 |

| 4 | 0.75 | 0.30 | 5721 | 5690 |

| 5 | 0.15 | 0.20 | 6645 | 6680 |

| 6 | 0.85 | 0.20 | 7224 | 7200 |

| 7 | 0.50 | 0.06 | 9481 | 9510 |

| 8 | 0.50 | 0.34 | 4330 | 4300 |

| 9 | 0.50 | 0.20 | 10986 | 11010 |

| 10 | 0.50 | 0.20 | 10986 | 10990 |

| 11 | 0.50 | 0.20 | 10986 | 11000 |

| 12 | 0.50 | 0.20 | 10986 | 10950 |

| 13 | 0.50 | 0.20 | 10986 | 11020 |

| Data adapted from a 2023 study on octahedral tantalum bromide clusters as catalysts. acs.org |

Table 2: Key Compound Information

Understanding Redox Behavior through Computational Models

Computational chemistry provides powerful tools for investigating the electronic structure and predicting the redox properties of chemical compounds at a molecular level. For this compound (TaBr₅), theoretical models, primarily based on Density Functional Theory (DFT), are employed to understand its behavior in oxidation-reduction reactions. These models allow for the calculation of fundamental electronic parameters that are directly related to the ease with which the molecule can accept or donate electrons.

While detailed computational studies focusing exclusively on the redox behavior of the simple molecular TaBr₅ are limited in publicly accessible research, the methodologies for such investigations are well-established. irjweb.comblogspot.commdpi.comyoutube.com Furthermore, extensive computational research has been conducted on more complex, related species, specifically the octahedral tantalum bromide clusters, providing significant insight into the redox capabilities of tantalum bromide systems. mdpi.comacs.orgcsic.es

The theoretical examination of redox behavior involves calculating several key properties:

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule to form an anion. A higher electron affinity corresponds to a greater tendency to accept an electron (be reduced).

Ionization Potential (IP): The energy required to remove an electron from a molecule to form a cation. A lower ionization potential indicates a greater ease of donating an electron (being oxidized).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy level relates to the ability to donate an electron (oxidation), while the LUMO energy level relates to the ability to accept an electron (reduction). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govchalcogen.ro

A crucial aspect for any computational model of this compound is its molecular structure. In the gas phase, many pentahalides form dimeric or oligomeric structures. doi.org Studies on related compounds like tantalum(V) fluoride (B91410) suggest that a dimeric structure, Ta₂Br₁₀, is a likely and important consideration for accurate modeling, in addition to the monomeric trigonal bipyramidal TaBr₅. researchgate.net

Research Findings on Related Tantalum Bromide Clusters

In contrast to the scarcity of data on molecular TaBr₅, the redox properties of octahedral tantalum bromide clusters, such as [{Ta₆Br₁₂}L₆]ⁿ (where L can be a bromide ion or a solvent molecule), have been thoroughly investigated using computational models. These clusters are known to be redox-active and function as efficient photocatalysts. mdpi.comunipi.it

DFT calculations have been instrumental in elucidating the mechanism of their catalytic activity. For instance, studies on the [{Ta₆Brⁱ₁₂}Brᵃ₂(H₂O)ᵃ₄]·4H₂O cluster (where 'i' denotes inner and 'a' denotes apical ligands) have explored its oxidation potentials and frontier orbital energies to explain its role in light-driven hydrogen evolution. acs.orgdoi.org

Computational models show that the oxidation of the {Ta₆Br₁₂}²⁺ cluster core to {Ta₆Br₁₂}³⁺ and subsequently to {Ta₆Br₁₂}⁴⁺ is a key part of its catalytic cycle. mdpi.comacs.org The calculated redox potentials and frontier orbital energies from these studies provide a quantitative understanding of the thermodynamic favorability of these electron transfer steps.

Below is a table summarizing representative computational and experimental findings for these tantalum bromide cluster compounds.

| Property | Species | Value | Method/Conditions | Reference |

| First Oxidation Potential (E₁/₂) | {Ta₆Br₁₂}²⁺ cluster | 0.378 V (vs Ag/AgCl) | Cyclic Voltammetry (Experimental) | acs.org |

| Second Oxidation Potential (E₁/₂) | {Ta₆Br₁₂}³⁺ cluster | 0.669 V (vs Ag/AgCl) | Cyclic Voltammetry (Experimental) | acs.org |

| LUMO Energy | [{Ta₆Br₁₂}(H₂O)₆]²⁺ | -3.48 eV | DFT Calculation | mdpi.com |

| HOMO-LUMO Gap | TaON (related compound) | 1.8 eV (indirect) | DFT (VASP) | psu.edu |

| HOMO-LUMO Gap | Ta₃N₅ (related compound) | 1.1 eV (indirect) | DFT (VASP) | psu.edu |

These computational studies on related clusters demonstrate the power of theoretical models in understanding the complex redox processes involving tantalum and bromine. The positioning of the frontier orbitals and the calculated oxidation potentials successfully explain the observed photocatalytic activity, where the cluster acts as an electron shuttle. mdpi.comacs.org The insights gained from these cluster models provide a valuable, albeit indirect, framework for hypothesizing the potential redox behavior of the simpler this compound molecule.

Q & A

Q. What are the established methods for synthesizing Tantalum(V) bromide (Ta₂Br₁₀), and how can its purity be verified?

Ta₂Br₁₀ is typically synthesized by direct reaction of tantalum metal with bromine gas at elevated temperatures (e.g., 300–400°C). The reaction proceeds as:

To ensure purity, the product should be purified via sublimation under vacuum to remove unreacted bromine or lower bromides. Characterization methods include:

Q. How does the structure of Ta₂Br₁₀ influence its reactivity and stability in experimental settings?

Ta₂Br₁₀ adopts an edge-shared bioctahedral structure with two TaBr₅ units connected via bromide bridges. This structure:

- Limits direct Ta–Ta bonding, reducing redox activity.

- Enhances hydrolytic sensitivity due to labile bridging Br ligands. Hydrolysis produces HBr and hydrated tantalum oxides, necessitating anhydrous handling .

- Stabilizes the compound in nonpolar solvents (e.g., CCl₄ or CHCl₃) but promotes dissociation in polar solvents .

Q. What spectroscopic techniques are most effective for characterizing Ta₂Br₁₀ in solution and solid states?

- Solid-state NMR : Probes local symmetry and Br bonding environments.

- UV-Vis spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) transitions in the visible range (λ \sim 400–500 nm) .

- X-ray absorption spectroscopy (XAS) : Provides insights into Ta oxidation state and coordination geometry.

Advanced Research Questions

Q. How can Ta₂Br₁₀ be utilized as a heavy-atom derivative in X-ray crystallography, and what challenges arise in phasing?

Ta₂Br₁₀ is used in single-wavelength anomalous diffraction (SAD) for phasing membrane protein structures due to its strong anomalous scattering (Ta: Z = 73). Key considerations:

- Derivatization : Co-crystallization or soaking crystals in Ta₂Br₁₀ solutions (1–10 mM in mother liquor). Optimal pH ranges (4–8) prevent hydrolysis .

- Challenges :

- Single Ta sites in polar space groups (e.g., P31) complicate phasing due to centrosymmetric noise .

- Weak anomalous signals if cluster binding is incomplete (common in large complexes >300 kDa) .

- Solutions : Combine with selenomethionine substitution or use multi-site clusters (e.g., Ta₆Br₁₂) to enhance signal .

Q. What contradictions exist in solubility data for Ta₂Br₁₀ across solvents, and how can they be resolved experimentally?

Solubility data varies significantly (Table 1):

| Solvent | Solubility (g/100g, 25°C) | Source |

|---|---|---|

| Tetrachloromethane | 0.97 | |

| Ethanol | 0.294 | |

| Diethyl ether | Insoluble | |

| Discrepancies arise from trace moisture or solvent polarity. To standardize measurements: |

- Use rigorously dried solvents and inert atmospheres (Ar/glovebox).

- Monitor dissolution via in-situ Raman spectroscopy to detect hydrolysis byproducts.

Q. How do thermodynamic properties of Ta₂Br₁₀ compare to other tantalum halides in precursor applications?

Ta₂Br₁₀ has intermediate stability compared to TaF₅ and TaCl₅ (Table 2):

Q. What methodological approaches mitigate hydrolysis during Ta₂Br₁₀ handling in air-sensitive syntheses?

- Glovebox/N₂-line use : Maintain O₂ and H₂O levels <1 ppm.

- Solvent selection : Use anhydrous, nonpolar solvents (e.g., CCl₄) with molecular sieves.

- In-situ monitoring : Track hydrolysis via FTIR (HBr gas detection at \sim2650 cm⁻¹) .

- Quenching protocols : Add dry NH₃ gas to neutralize HBr byproducts .

Data Contradiction Analysis

Q. Why do some studies report successful SAD phasing with Ta₂Br₁₀, while others encounter insurmountable noise?

Success depends on:

- Crystal symmetry : Non-polar space groups (e.g., P2₁) allow unambiguous phase determination, whereas polar groups (e.g., P31) convolute electron density maps .

- Derivatization site multiplicity : Single Ta sites (common in small proteins) generate weak signals, while multi-site binding (e.g., in oligomeric proteins) improves phasing .

- Resolution limits : Data <6 Å resolution obscures Ta positions. Use higher-resolution (>3 Å) datasets or complementary methods (e.g., molecular replacement) .

Tables for Key Data

Table 1 : Solubility of Ta₂Br₁₀ in Common Solvents

Table 2 : Thermodynamic Comparison of Tantalum Halides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.